molecular formula C11H7ClN2O2 B1322157 3-(6-Chloropyrimidin-4-yl)benzoic acid CAS No. 579476-50-9

3-(6-Chloropyrimidin-4-yl)benzoic acid

Cat. No.: B1322157
CAS No.: 579476-50-9
M. Wt: 234.64 g/mol
InChI Key: LZMSCKKGELDRSY-UHFFFAOYSA-N
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Description

3-(6-Chloropyrimidin-4-yl)benzoic acid is an organic compound with the molecular formula C11H7ClN2O2 It is a derivative of benzoic acid where the benzene ring is substituted with a 6-chloropyrimidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyrimidin-4-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and benzoic acid.

    Reaction Conditions: The reaction involves the use of a coupling reagent, such as a palladium catalyst, under specific conditions to facilitate the formation of the desired product. For example, the Suzuki-Miyaura coupling reaction is a common method used for this synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or dimethylformamide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases, such as potassium carbonate, are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

3-(6-Chloropyrimidin-4-yl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(6-Chloropyrimidin-4-yl)benzoic acid depends on its specific application and the molecular targets involved. For example, in medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The pyrimidine ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    4-(6-Chloropyrimidin-4-yl)benzoic acid: Similar structure but with the pyrimidine ring substituted at a different position.

    3-(4-Chloropyrimidin-2-yl)benzoic acid: Similar structure but with the chlorine atom at a different position on the pyrimidine ring.

    3-(6-Bromopyrimidin-4-yl)benzoic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

3-(6-Chloropyrimidin-4-yl)benzoic acid is unique due to the specific position of the chlorine atom on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

3-(6-chloropyrimidin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-10-5-9(13-6-14-10)7-2-1-3-8(4-7)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMSCKKGELDRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624687
Record name 3-(6-Chloropyrimidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579476-50-9
Record name 3-(6-Chloropyrimidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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